Dimethyl succinate
Dimethyl succinate
Dimethyl succinate (DBE-4 dibasic ester ) is obtained by the oxidation of 1,4-butanediol and butyrolactone by using supported gold, palladium and gold-palladium nanoparticles.
Dimethyl succinate can be used as a flavoring agent in the food industry.
Dimethyl succinate, also known as dbe-4 or fema 2396, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Dimethyl succinate exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Dimethyl succinate has been primarily detected in urine. Within the cell, dimethyl succinate is primarily located in the cytoplasm. Dimethyl succinate is a sweet, floral, and fruity tasting compound that can be found in nuts. This makes dimethyl succinate a potential biomarker for the consumption of this food product.
Dimethyl succinate is a colorless liquid. (USCG, 1999)
Dimethyl succinate can be used as a flavoring agent in the food industry.
Dimethyl succinate, also known as dbe-4 or fema 2396, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Dimethyl succinate exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Dimethyl succinate has been primarily detected in urine. Within the cell, dimethyl succinate is primarily located in the cytoplasm. Dimethyl succinate is a sweet, floral, and fruity tasting compound that can be found in nuts. This makes dimethyl succinate a potential biomarker for the consumption of this food product.
Dimethyl succinate is a colorless liquid. (USCG, 1999)
Brand Name:
Vulcanchem
CAS No.:
106-65-0
VCID:
VC20803826
InChI:
InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3
SMILES:
COC(=O)CCC(=O)OC
Molecular Formula:
C6H10O4
Molecular Weight:
146.14 g/mol
Dimethyl succinate
CAS No.: 106-65-0
Cat. No.: VC20803826
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dimethyl succinate (DBE-4 dibasic ester ) is obtained by the oxidation of 1,4-butanediol and butyrolactone by using supported gold, palladium and gold-palladium nanoparticles. Dimethyl succinate can be used as a flavoring agent in the food industry. Dimethyl succinate, also known as dbe-4 or fema 2396, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Dimethyl succinate exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Dimethyl succinate has been primarily detected in urine. Within the cell, dimethyl succinate is primarily located in the cytoplasm. Dimethyl succinate is a sweet, floral, and fruity tasting compound that can be found in nuts. This makes dimethyl succinate a potential biomarker for the consumption of this food product. Dimethyl succinate is a colorless liquid. (USCG, 1999) |
|---|---|
| CAS No. | 106-65-0 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | dimethyl butanedioate |
| Standard InChI | InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3 |
| Standard InChI Key | MUXOBHXGJLMRAB-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC(=O)OC |
| Canonical SMILES | COC(=O)CCC(=O)OC |
| Boiling Point | 385.5 °F at 760 mm Hg (NTP, 1992) 196.4 °C 195.3 °C @ 760 MM HG 385.5°F |
| Colorform | COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD |
| Flash Point | 185 °F (NTP, 1992) 185°F |
| Melting Point | 67.1 °F (NTP, 1992) 19.0 °C Mp 19 ° 19.5 °C 19°C 67.1°F |
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